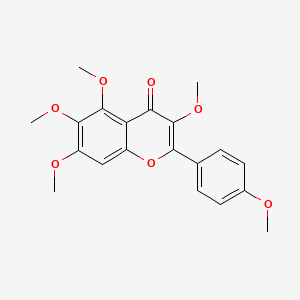

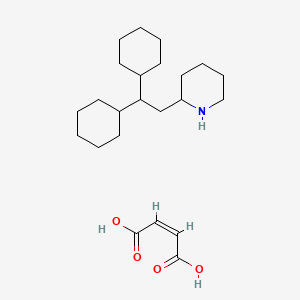

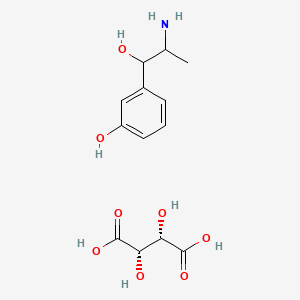

![molecular formula C18H18N8O7S3 B10753510 (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)

(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ceftriaxone Sodium Trihydrate is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial properties. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a crucial tool in the treatment of numerous bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and meningitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ceftriaxone Sodium Trihydrate involves several steps, starting with the preparation of the core cephalosporin structureThe final product is then converted to its sodium salt form and crystallized as the trihydrate .

Industrial Production Methods: Industrial production of Ceftriaxone Sodium Trihydrate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of a ceftriaxone sodium wet product, which is then dried, crushed into powder, and packaged under sterile conditions. The final product is sealed in reagent bottles with nitrogen to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Ceftriaxone Sodium Trihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The compound can undergo substitution reactions, particularly involving the methoxyimino group and the thiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can result in various derivatives of the original compound .

Scientific Research Applications

Ceftriaxone Sodium Trihydrate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Industry: Utilized in the pharmaceutical industry for the production of various formulations, including injectable solutions and oral suspensions

Mechanism of Action

Ceftriaxone Sodium Trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan polymers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and ultimately bacterial death .

Comparison with Similar Compounds

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to Ceftriaxone.

Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Ceftriaxone

Uniqueness: Ceftriaxone Sodium Trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the meninges, making it particularly effective for treating central nervous system infections .

Properties

Molecular Formula |

C18H18N8O7S3 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9?,15-/m1/s1 |

InChI Key |

VAAUVRVFOQPIGI-ROIXZANTSA-N |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

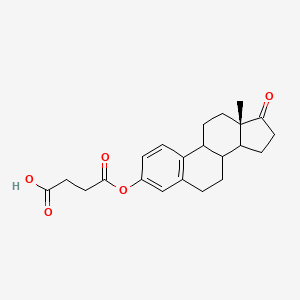

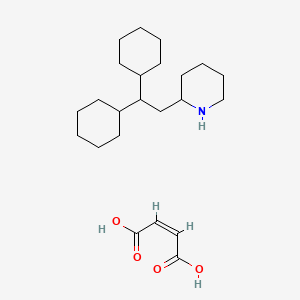

![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)

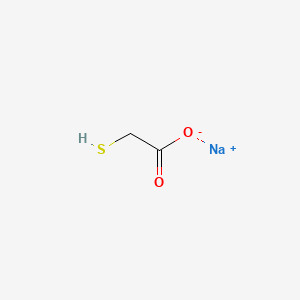

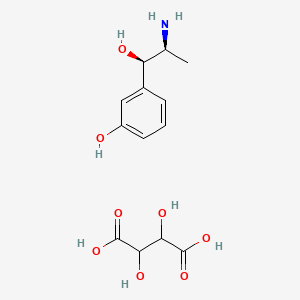

![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)

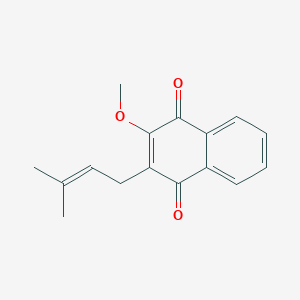

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)

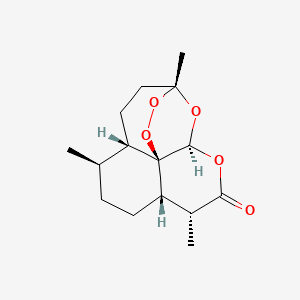

![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)

![disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate](/img/structure/B10753530.png)